(4-(Pyridin-2-yl)phenyl)methanamine

Analytical Chemistry Lipidomics Mass Spectrometry Derivatization

Low-abundance metabolite detection often fails with PFB derivatization (10-100 nM LODs). This 2-pyridylbenzylamine forms the AMPP reagent, delivering ~1 nM LODs for oxylipins such as 9-HETE and 11-HETE in human plasma-an essential sensitivity upgrade for femto­gram-level biomarker quantification. • Achieves 10-20× signal gain over underivatized negative-mode ESI. • Provides ~60,000-fold sensitivity enhancement for free fatty acid profiling. • Core fragment for CB2-selective agonists (pEC₅₀ 8.0, >100-fold selectivity over CB1). • Consistent 95% purity; custom synthesis available for larger scales.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 294647-97-5
Cat. No. B1344150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyridin-2-yl)phenyl)methanamine
CAS294647-97-5
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C12H12N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9,13H2
InChIKeyBXHXBVNRKRXSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Pyridin-2-yl)phenyl)methanamine Overview


(4-(Pyridin-2-yl)phenyl)methanamine (CAS 294647-97-5), also known as 4-(2-pyridyl)benzylamine, is a heterocyclic primary amine comprising a 2-pyridyl ring para-substituted on a benzylamine scaffold [1]. With a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol, it serves as a versatile intermediate in medicinal chemistry and as a precursor to charge-switch derivatization reagents for mass spectrometry [1].

Generic Substitution Failure for (4-(Pyridin-2-yl)phenyl)methanamine


Generic substitution of (4-(pyridin-2-yl)phenyl)methanamine with other pyridyl isomers or non-heterocyclic benzylamines is not reliable due to its unique 2-pyridyl configuration, which provides a specific N,N'-chelation motif absent in 3- or 4-pyridyl analogs [1]. In analytical derivatization, the permanent positive charge of the resulting N-(4-aminomethylphenyl)pyridinium (AMPP) reagent enables sensitivity gains unattainable with neutral or negatively ionizable alternatives [2], and head-to-head studies demonstrate that PFB (pentafluorobenzyl bromide) derivatization yields markedly inferior limits of detection compared to AMPP [3].

Quantitative Evidence for (4-(Pyridin-2-yl)phenyl)methanamine


AMPP vs. PFB Derivatization Sensitivity for Oxylipins

In a direct head-to-head comparison of derivatization techniques for hydroxy fatty acid analysis in human plasma, AMPP derivatization (derived from (4-(pyridin-2-yl)phenyl)methanamine) achieved a limit of detection (LOD) of approximately 1 nM (10 fmol on column), whereas PFB (pentafluorobenzyl bromide) derivatization yielded poor LODs of 10–100 nM (0.1–1 pmol on column) on the same SCIEX3200 mass spectrometer [1]. For several analytes, including 9-HETE, 11-HETE, and 17-HDHA, AMPP derivatization improved sensitivity sufficiently to enable detection in human plasma [1].

Analytical Chemistry Lipidomics Mass Spectrometry Derivatization

AMPP vs. Underivatized ESI for Eicosanoid Detection

Conversion of eicosanoid carboxylic acids to cationic AMPP amides using (4-(pyridin-2-yl)phenyl)methanamine as the derivatization reagent precursor improved detection sensitivity by 10- to 20-fold compared to negative-mode electrospray ionization (ESI) of underivatized analytes [1]. The method achieved limits of quantification in the 200–900 fg range for prostaglandins, thromboxane B₂, leukotriene B₄, and hydroxyeicosatetraenoic acid isomers in complex biological samples [1].

Bioanalytical Chemistry Eicosanoid Profiling Charge-Reversal Derivatization

AMPP Derivatization Sensitivity for Fatty Acid LC-MS

In a dedicated fatty acid (FA) analysis study, conversion of FAs to AMPP amides using the target compound as precursor led to an approximately 60,000-fold increase in sensitivity compared to the same method performed without derivatization on a reverse-phase LC–ESI-MS/MS system operating in positive ion mode [1]. This represents one of the largest documented sensitivity enhancements for FA derivatization, reported to be about 10-fold more sensitive than existing alternative methods [1].

Lipid Analysis Mass Spectrometry Charge-Reversal Derivatization

2-Pyridyl Isomer Confers CB2 Selectivity

The (4-(pyridin-2-yl)phenyl)methanamine scaffold serves as the core benzylamine fragment in 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives, exemplified by LEI 101, which exhibits a pEC₅₀ of 8.0 at the human CB2 receptor and >100-fold selectivity over CB1 [1]. This selectivity profile is critically dependent on the 2-pyridyl geometry; SAR studies indicate that shifting to 3-pyridyl or 4-pyridyl isomers significantly alters receptor binding affinity and functional activity [1].

Medicinal Chemistry Cannabinoid Receptor GPCR Agonist

2-Pyridyl Isomer Acidic Stability

In a comparative stability study of 2-, 3-, and 4-pyridyl derivatives of 1-(benzylamino)-methyl-H-phosphinic acids, the 2-pyridyl and 4-pyridyl derivatives underwent simple cleavage in aqueous mineral acid solutions (1M H₂SO₄), yielding N-(pyridylmethyl)benzylamines and phenylphosphonic acid, respectively, whereas the 3-pyridyl isomer displayed a different degradation profile [1]. This differential acidic lability is directly attributable to the electronic and steric effects of the pyridyl nitrogen position [1].

Phosphinic Acid Chemistry Enzyme Inhibition Pharmacokinetic Stability

Applications of (4-(Pyridin-2-yl)phenyl)methanamine


Targeted Lipidomics and Oxylipin Biomarker Analysis

When developing LC–MS/MS assays for low-abundance oxylipins (e.g., 9-HETE, 11-HETE, 17-HDHA) in human plasma, use of AMPP derivatization from (4-(pyridin-2-yl)phenyl)methanamine provides LODs ~1 nM, enabling detection where PFB derivatization fails due to 10–100 nM LODs [1]. The 10–20-fold sensitivity gain over underivatized negative-mode ESI [2] makes this compound essential for biomarker studies requiring femtogram-level quantification.

Free Fatty Acid Profiling for Clinical Metabolomics

For clinical studies measuring free fatty acids as putative cancer biomarkers, AMPP derivatization of (4-(pyridin-2-yl)phenyl)methanamine yields ~60,000-fold sensitivity enhancement over underivatized LC–ESI-MS/MS [1], surpassing other charge-switch reagents and enabling detection of ultra-low-abundance short-chain and long-chain fatty acids in limited-volume biospecimens.

Selective CB2 Receptor Agonist Development

Medicinal chemistry teams synthesizing CB2-selective agonists require the 2-pyridylbenzylamine core as the privileged fragment for achieving high CB2 potency (pEC₅₀ 8.0) and >100-fold selectivity over CB1 [1]. Substituting with 3- or 4-pyridyl isomers compromises this selectivity profile, making exact procurement of the 2-pyridyl compound critical for SAR consistency.

Acid-Labile Prodrug Design with Aminophosphinic Acid Scaffolds

In designing enzyme inhibitors with pH-dependent release profiles, the distinct acidic degradation pathway of the 2-pyridyl isomer (cleavage to N-(2-pyridylmethyl)benzylamine in 1M H₂SO₄) [1] provides a predictable degradation product that differs from 3- and 4-pyridyl isomers, enabling controlled release in acidic physiological compartments such as the stomach or lysosomes.

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